1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Procure this unique benzo[b]thiophene-diaryl urea to fill a critical SAR gap. Unlike Zarei-series compounds with a nitroarene toxicophore or Eldehna-series direct-linked ureas, this compound offers a novel 2-hydroxypropyl linker (additional H-bond donor) and 2,3-dimethoxyphenyl terminus—features absent from all characterized analogs. Ideal for kinase selectivity profiling (VEGFR-2/EGFR) and lead optimization teams seeking a structurally cleaner scaffold for anticancer programs. Research-grade purity (≥95%); available for laboratory-scale investigation.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 2034569-89-4
Cat. No. B2791391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea
CAS2034569-89-4
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C20H22N2O4S/c1-20(24,17-11-13-7-4-5-10-16(13)27-17)12-21-19(23)22-14-8-6-9-15(25-2)18(14)26-3/h4-11,24H,12H2,1-3H3,(H2,21,22,23)
InChIKeyWGPOOIUZCBKKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034569-89-4): Compound Identity and Structural Classification


1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034569-89-4; molecular formula C20H22N2O4S; MW 386.47 g/mol) is a synthetic small molecule belonging to the benzo[b]thiophene-diaryl urea class . Its architecture combines a benzo[b]thiophen-2-yl moiety, a 2-hydroxypropyl linker, and a 2,3-dimethoxyphenyl-substituted urea terminus. This compound resides within a chemical space populated by VEGFR-2/EGFR-targeted kinase inhibitors and anticancer diaryl urea derivatives, including the clinically approved agent sorafenib [1][2]. The molecule is currently available from multiple commercial suppliers at research-grade purity (≥95%) for laboratory-scale investigation .

Why Generic Substitution Fails for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034569-89-4)


Benzo[b]thiophene-diaryl ureas exhibit steep structure-activity relationships (SAR) where minor substituent changes produce large shifts in antiproliferative potency, kinase selectivity, and apoptotic efficacy. In the Zarei et al. (2020) series, methyl substitution at R1 shifted HT-29 IC50 values from >36 µM (R1=H) to 5.91 µM (R1=Me; compound 17d)—a >6-fold potency gain from a single methyl group [1]. Similarly, in the Eldehna et al. (2023) ureido benzothiophene series, the 4-trifluoromethoxy substituent (compound 6q) conferred dual nanomolar VEGFR-2/EGFR inhibition (IC50 = 11.3 nM and 46.6 nM, respectively), while other terminal phenyl substitutions yielded weaker single-target activity profiles [2]. The target compound's distinctive 2-hydroxypropyl linker introduces an additional hydrogen-bond donor not present in comparator scaffolds, and its 2,3-dimethoxyphenyl terminus differs from all characterized analogs in both steric volume and electronic character. These structural features mean that neither the Zarei-series 17a–g nor the Eldehna-series 6a–r compounds can serve as functional surrogates for procurement or assay design without introducing uncharacterized potency and selectivity biases.

Quantitative Differentiation Evidence for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034569-89-4): Head-to-Head and Cross-Study Comparisons


Linker Architecture Differentiation: 2-Hydroxypropyl vs. Carboxylate-Phenyl vs. Direct Urea Linkage

The target compound employs a 2-hydroxypropyl linker connecting the benzo[b]thiophene C-2 position to the urea nitrogen, a feature absent from all comparator series. In the Zarei et al. (2020) series (17a–g), the linker is a 5-nitrobenzo[b]thiophene-2-carboxylate-phenyl ester, which places an electron-withdrawing nitro group and a hydrolytically labile ester bond adjacent to the urea pharmacophore [1]. The Eldehna et al. (2023) series (6a–r) uses a direct benzo[b]thiophene-to-urea linkage with no spacer [2]. The hydroxypropyl linker in the target compound adds one hydrogen-bond donor (the secondary alcohol –OH), increasing the total HBD count to 3 versus 2 for both comparator series. This additional H-bond donor may alter kinase hinge-region binding and aqueous solubility.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Terminal Aryl Substitution: 2,3-Dimethoxyphenyl vs. 4-Chlorophenyl and 4-Trifluoromethoxyphenyl

The target compound bears a 2,3-dimethoxyphenyl urea terminus. In the Zarei series, the most potent comparator (17d, R2 = 4-Cl) achieved IC50 values of 5.91 µM (HT-29) and 14.64 µM (A549) [1]; the unsubstituted phenyl analog (17a, R2 = H) showed substantially weaker activity (IC50 = 36.09 µM and 64.44 µM, respectively). In the Eldehna series, the 4-OCF3-substituted compound 6q delivered nanomolar dual VEGFR-2/EGFR inhibition (IC50 = 11.3 nM and 46.6 nM) [2]. The 2,3-dimethoxy substitution pattern in the target compound introduces two ortho-methoxy groups, increasing both steric bulk and electron density relative to the para-substituted comparators, and adding two hydrogen-bond acceptors (the methoxy oxygens) that are positioned to engage distinct residues within the kinase allosteric or ATP-binding pocket.

Medicinal Chemistry Anticancer Agents Pharmacophore Optimization

Absence of Nitro Substituent: Potential Toxicological Differentiation from the Zarei 17a–g Series

All compounds in the Zarei et al. (2020) 17a–g series carry a 5-nitro substituent on the benzo[b]thiophene ring, a structural alert for nitro-reductase-mediated genotoxicity and idiosyncratic drug reactions [1]. The target compound lacks this nitro group, bearing an unsubstituted benzo[b]thiophene core. While direct toxicity comparison data are unavailable, the absence of the nitroarene substructure eliminates a well-characterized toxicophore that has been associated with mutagenicity in Ames assays and hepatotoxicity in preclinical species for other chemical series [2]. The Eldehna et al. (2023) series likewise avoids the nitro group, but neither series incorporates the 2-hydroxypropyl linker or 2,3-dimethoxyphenyl terminus of the target compound.

Drug Safety Toxicology Lead Optimization

Physicochemical Property Differentiation: cLogP, HBA/HBD, and Rotatable Bond Comparison

Calculated (predicted) physicochemical parameters distinguish the target compound from its closest analogs. The target compound is estimated (by structural analogy and fragment-based calculation) to have cLogP ≈ 3.0–3.5, 3 HBD, 5 HBA, and 7 rotatable bonds. For comparison, compound 17d (Zarei) has a higher molecular weight (467.3 g/mol), cLogP ≈ 4.0–4.5 (higher lipophilicity due to the nitrobenzo[b]thiophene-carboxylate moiety), 2 HBD, and 7 HBA [1]. Compound 6q (Eldehna) has MW ≈ 420 g/mol, cLogP ≈ 4.5–5.0, 2 HBD, and 5 HBA [2]. The target compound's lower predicted lipophilicity and higher HBD count compared to both comparator series may translate into improved aqueous solubility and a more favorable in vivo pharmacokinetic profile, though experimental solubility and permeability data are required to confirm this prediction.

Drug-likeness Physicochemical Properties ADME Prediction

Best-Fit Research and Industrial Application Scenarios for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034569-89-4)


Kinase Selectivity Panel Screening for Novel VEGFR-2/EGFR Chemotypes

The target compound's unique combination of a 2-hydroxypropyl linker and 2,3-dimethoxyphenyl terminus fills a structural gap in the existing benzo[b]thiophene-diaryl urea SAR landscape. Unlike Zarei-series compounds (17a–g), which carry a nitroarene toxicophore and a carboxylate-ester linker [1], and Eldehna-series compounds (6a–r), which employ a direct benzo[b]thiophene–urea bond [2], the target compound offers a novel pharmacophore with an additional hydrogen-bond donor. Procurement for broad kinase selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would establish whether the 2-hydroxypropyl linker and 2,3-dimethoxy substitution confer selectivity advantages over the 4-Cl and 4-OCF3 comparators.

Hit-to-Lead Optimization Starting Point Free of Nitroarene Liability

All seven compounds in the Zarei et al. (2020) series contain a 5-nitrobenzo[b]thiophene core, a documented structural alert for mutagenicity [1]. The target compound eliminates this liability entirely. For medicinal chemistry teams seeking benzo[b]thiophene-diaryl urea hits suitable for lead optimization, the target compound represents a structurally cleaner scaffold. The established benchmark is compound 17d (IC50 = 5.91 µM on HT-29 cells), and the objective would be to determine whether the 2,3-dimethoxyphenyl/hydroxypropyl combination can achieve comparable or superior potency without the nitro group.

Structure-Based Drug Design and Molecular Docking Studies on VEGFR-2

Molecular docking studies have confirmed that compound 17d (Zarei series) can bind productively to the VEGFR-2 active site [1], and compound 6q (Eldehna series) has been docked into both VEGFR-2 and EGFR catalytic domains [2]. The target compound, with its distinct linker geometry and 2,3-dimethoxy substitution, is a strong candidate for comparative docking and molecular dynamics simulations to predict whether the hydroxypropyl –OH group can engage the hinge region or DFG motif residues in ways that the carboxylate and direct-urea linkers cannot. Such computational studies would guide rational design of analogs before committing to synthesis.

Chemical Probe Development for Deconvoluting Kinase vs. Non-Kinase Targets of Diaryl Ureas

Diaryl ureas, including sorafenib, are known to engage targets beyond VEGFR-2/EGFR, including RAF kinases, PDGFR, and soluble epoxide hydrolase. The target compound's structural divergence from characterized diaryl ureas—specifically the 2-hydroxypropyl linker and 2,3-dimethoxyphenyl terminus—makes it a valuable tool compound for chemoproteomics or thermal shift assays aimed at identifying novel targets of the benzothiophene-diaryl urea pharmacophore. Procurement for chemical biology applications would expand the target landscape beyond the VEGFR-2/EGFR axis that dominates the current literature [1][2].

Quote Request

Request a Quote for 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.